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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diethyl tartrate (DET) is a diester of tartaric acid that has become an indispensable tool in

modern asymmetric synthesis. Its ready availability in both enantiomeric forms, ((+)-diethyl L-

tartrate and (-)-diethyl D-tartrate), coupled with its remarkable stereochemical control, has

established it as a cornerstone chiral building block in the synthesis of complex, biologically

active molecules. This guide provides a comprehensive overview of the properties, key

applications, and detailed experimental protocols associated with diethyl tartrate, with a

particular focus on its pivotal role in the Sharpless asymmetric epoxidation and the synthesis of

natural products.

Physicochemical Properties of Diethyl Tartrate
Isomers
Diethyl tartrate is a colorless liquid with physical and chemical properties that are crucial for its

application in synthesis. The properties of its common stereoisomers are summarized below for

easy comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3433591?utm_src=pdf-interest
https://www.benchchem.com/product/b3433591?utm_src=pdf-body
https://www.benchchem.com/product/b3433591?utm_src=pdf-body
https://www.benchchem.com/product/b3433591?utm_src=pdf-body
https://www.benchchem.com/product/b3433591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property (+)-Diethyl L-tartrate (-)-Diethyl D-tartrate

CAS Number 87-91-2 13811-71-7

Molecular Formula C₈H₁₄O₆ C₈H₁₄O₆

Molecular Weight 206.19 g/mol 206.19 g/mol

Appearance Colorless liquid Colorless liquid

Density 1.204 g/mL at 25 °C 1.204 g/mL at 25 °C

Boiling Point 280 °C 280 °C

Melting Point 17 °C 17 °C

Optical Rotation [α]20/D +8.5° (neat) [α]20/D -8.5° (neat)

Refractive Index n20/D 1.446 n20/D 1.447

The Sharpless Asymmetric Epoxidation: A
Landmark Reaction
The most prominent application of diethyl tartrate is in the Sharpless asymmetric epoxidation,

a Nobel Prize-winning reaction that provides a reliable method for the enantioselective

synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols.[1][2][3] The

reaction utilizes a catalyst formed in situ from titanium tetraisopropoxide and an enantiomer of

diethyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][4] The choice of the

diethyl tartrate enantiomer dictates the stereochemistry of the resulting epoxide with high

predictability and typically excellent enantioselectivity (>90% ee).[3]

The remarkable stereocontrol of the Sharpless epoxidation stems from the formation of a chiral

titanium-tartrate complex that directs the delivery of the oxygen atom to one face of the double

bond of the allylic alcohol. The generally accepted mnemonic for predicting the stereochemical

outcome is as follows: when viewing the allylic alcohol with the hydroxyl group at the bottom

right, (+)-diethyl L-tartrate directs epoxidation to the top face, while (-)-diethyl D-tartrate directs

it to the bottom face.
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Logical Workflow for the Sharpless Asymmetric
Epoxidation
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Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Detailed Experimental Protocol: Sharpless Asymmetric
Epoxidation of (E)-2-Hexen-1-ol
The following is a detailed protocol for the Sharpless asymmetric epoxidation of (E)-2-hexen-1-

ol, adapted from Organic Syntheses.[5]

Materials:

Methylene chloride (CH₂Cl₂), anhydrous
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Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

(+)-Diethyl L-tartrate or (-)-Diethyl D-tartrate

(E)-2-Hexen-1-ol

tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous solution)

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Tartaric acid

Sodium hydroxide (NaOH)

Brine (saturated NaCl solution)

Diethyl ether (Et₂O)

Sodium sulfate (Na₂SO₄), anhydrous

4Å Molecular Sieves, powdered

Procedure:

Reaction Setup: A 1-L, single-necked, round-bottomed flask equipped with a magnetic stir

bar is charged with 10.0 g of powdered 4Å molecular sieves. The flask is oven-dried

overnight at 160 °C and allowed to cool to room temperature under a nitrogen atmosphere.

Addition of Reagents: To the flask is added 500 mL of anhydrous methylene chloride. The

suspension is cooled to -20 °C in a dry ice/acetone bath. While stirring, 2.38 mL (7.98 mmol)

of titanium(IV) isopropoxide is added, followed by 2.01 mL (9.58 mmol) of (+)-diethyl L-

tartrate. The mixture is stirred for 5-10 minutes.

Substrate Addition: (E)-2-Hexen-1-ol (2.00 g, 19.97 mmol) is then added to the reaction

mixture.

Initiation of Epoxidation: A solution of tert-butyl hydroperoxide in toluene (e.g., 5.5 M, 7.3 mL,

40 mmol) is added dropwise to the cooled, stirring mixture. The reaction is maintained at -20
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°C and monitored by thin-layer chromatography (TLC).

Workup: Upon completion, the reaction is quenched by the addition of a freshly prepared

aqueous solution of ferrous sulfate heptahydrate (16.6 g in 50 mL of water) and tartaric acid

(6.0 g in 50 mL of water). The mixture is stirred vigorously for 30 minutes, allowing it to warm

to room temperature. The layers are separated, and the aqueous layer is extracted with

methylene chloride (3 x 50 mL). The combined organic layers are washed with a saturated

sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure, and the crude epoxy alcohol is

purified by flash column chromatography on silica gel to afford the desired product.

Diethyl Tartrate in the Synthesis of Natural Products
and Bioactive Molecules
The chiral epoxides generated via the Sharpless epoxidation are versatile intermediates that

can be converted into a wide array of functional groups, making diethyl tartrate a key starting

material in the total synthesis of numerous natural products and pharmaceuticals.

Synthesis of (+)-Altholactone
(+)-Altholactone, a styryl-lactone with cytotoxic properties, has been synthesized

enantioselectively starting from diethyl L-tartrate.[1] The synthesis involves the conversion of

diethyl L-tartrate into an L-threitol derivative, which establishes two of the stereogenic centers.

The remaining two stereocenters are introduced with high stereoselectivity through a

hydroboration-oxidation sequence.

Synthesis of (+)-Monomorine I
(+)-Monomorine I is an indolizidine alkaloid that acts as a trail pheromone for the Pharaoh ant.

[2] Its synthesis has been achieved using a strategy that employs a Sharpless asymmetric

epoxidation of an allylic alcohol, derived from a multi-step sequence, to install the key

stereochemistry. The resulting chiral epoxide is then elaborated through a series of

transformations to construct the bicyclic core of the natural product.

Synthesis of (-)-Aspicilin
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(-)-Aspicilin is a macrolide antibiotic. While some syntheses of aspicilin have utilized other

methods, the Sharpless asymmetric dihydroxylation (a related reaction often employing ligands

derived from diethyl tartrate) has been a key strategy in some approaches to introduce the

multiple stereocenters present in the molecule.[6]

Synthesis of Chiral Crown Ethers
Diethyl tartrate serves as a readily available chiral precursor for the synthesis of chiral crown

ethers. These macrocyclic polyethers are valuable as phase-transfer catalysts and for

enantiomeric recognition. The synthesis typically involves converting diethyl tartrate into a

chiral diol, which is then incorporated into the macrocyclic framework.

Synthetic Strategy Overview using Diethyl Tartrate
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Caption: A generalized synthetic strategy employing diethyl tartrate.
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Conclusion
Diethyl tartrate is a powerful and versatile chiral building block in asymmetric synthesis. Its

central role in the Sharpless asymmetric epoxidation has revolutionized the synthesis of

enantiomerically pure compounds, particularly in the fields of natural product synthesis and

drug development. The predictability and high stereoselectivity of reactions involving diethyl
tartrate, combined with its commercial availability, ensure its continued importance as a

fundamental tool for chemists striving to control stereochemistry in complex molecular

architectures. This guide has provided an overview of its properties, key applications, and

detailed experimental protocols to aid researchers in harnessing the full potential of this

remarkable chiral auxiliary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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